N-(3-aminophenyl)-2-(dimethylamino)acetamide hydrochloride
Overview
Description
The compound with the molecular formula N-(3-aminophenyl)-2-(dimethylamino)acetamide hydrochloride Sabcomeline hydrochloride . It is a selective M1 receptor partial agonist, which means it selectively binds to and activates the M1 subtype of muscarinic acetylcholine receptors . This compound has been studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sabcomeline hydrochloride involves several steps. One common method includes the reaction of 1-azabicyclo[2.2.2]octane-3-acetonitrile with methoxyamine hydrochloride under specific conditions to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield Sabcomeline hydrochloride .
Industrial Production Methods
Industrial production of Sabcomeline hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Sabcomeline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Sabcomeline hydrochloride may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemistry: It is used as a research tool to study the properties and behavior of muscarinic acetylcholine receptors.
Biology: It is used to investigate the role of M1 receptors in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer’s disease.
Industry: It is used in the development of new drugs and therapeutic agents targeting muscarinic receptors
Mechanism of Action
Sabcomeline hydrochloride exerts its effects by selectively binding to and activating the M1 subtype of muscarinic acetylcholine receptors. This activation leads to a series of intracellular signaling events that ultimately result in the modulation of various physiological processes. The molecular targets and pathways involved include the activation of G-proteins and the subsequent activation of downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sabcomeline hydrochloride include other muscarinic receptor agonists and antagonists, such as:
Pilocarpine: A non-selective muscarinic receptor agonist.
Atropine: A non-selective muscarinic receptor antagonist.
Scopolamine: Another non-selective muscarinic receptor antagonist.
Uniqueness
What sets Sabcomeline hydrochloride apart from these similar compounds is its selectivity for the M1 subtype of muscarinic receptors. This selectivity allows for more targeted therapeutic effects with potentially fewer side effects compared to non-selective muscarinic receptor agonists and antagonists .
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(dimethylamino)acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9;/h3-6H,7,11H2,1-2H3,(H,12,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMQBDCOPJCVDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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